molecular formula C16H15N3O2 B3377406 7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid CAS No. 1305534-49-9

7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Cat. No. B3377406
CAS RN: 1305534-49-9
M. Wt: 281.31
InChI Key: YKBUKZAOYXVVJN-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor . A prominent feature of quinolines is their ability to act as a framework for many pharmaceuticals and other chemical compounds .

Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various fungicides and pharmaceutical drugs .

Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The general formula of a carboxylic acid is R–COOH, with R referring to the rest of the molecule .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex due to the presence of multiple functional groups. Quinoline has a fused ring structure, combining a benzene ring and a pyridine ring . Pyrazole has a five-membered ring with two nitrogen atoms . The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group .


Chemical Reactions Analysis

Quinoline, pyrazole, and carboxylic acids can undergo a variety of chemical reactions. Quinolines can participate in electrophilic substitution reactions . Pyrazoles can act as ligands in coordination chemistry . Carboxylic acids can undergo reactions like esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, quinolines are colorless liquids , pyrazoles are usually solid , and carboxylic acids have high boiling points due to dimer formation .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Quinoline-based drugs often intercalate DNA . Some pyrazole derivatives show different biological activities such as antibacterial, anti-inflammatory, antitumor, etc .

Safety and Hazards

The safety and hazards would depend on the specific compound. Some quinoline derivatives are known to be toxic . Pyrazole derivatives also need to be handled with care .

Future Directions

The future research directions would likely involve exploring the biological activity of this compound and optimizing its synthesis. Given the biological activities of quinoline and pyrazole derivatives, this compound could be a potential candidate for drug development .

properties

IUPAC Name

7,8-dimethyl-2-(1-methylpyrazol-4-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-9-4-5-12-13(16(20)21)6-14(18-15(12)10(9)2)11-7-17-19(3)8-11/h4-8H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBUKZAOYXVVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN(N=C3)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
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7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

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